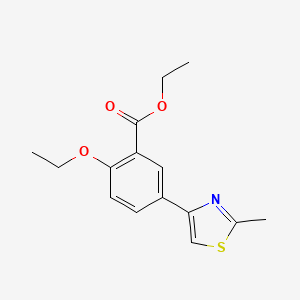

Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

CAS No.:

Cat. No.: VC15826415

Molecular Formula: C15H17NO3S

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO3S |

|---|---|

| Molecular Weight | 291.4 g/mol |

| IUPAC Name | ethyl 2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate |

| Standard InChI | InChI=1S/C15H17NO3S/c1-4-18-14-7-6-11(13-9-20-10(3)16-13)8-12(14)15(17)19-5-2/h6-9H,4-5H2,1-3H3 |

| Standard InChI Key | XWKKQTNSDHGKSP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=CSC(=N2)C)C(=O)OCC |

Introduction

Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is a specialty chemical compound with the molecular formula C15H17NO3S and a molecular weight of 291.4 g/mol . It is characterized by its unique structure, which includes an ethoxy group, a thiazole ring, and a benzoate moiety. These structural features contribute to its potential biological and chemical activities, making it a compound of interest in various scientific applications.

Synthesis

The synthesis of Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate typically involves the esterification of 2-ethoxy-5-(2-methylthiazol-4-yl)benzoic acid with ethanol. This reaction is generally catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, and requires heating under reflux conditions to facilitate the esterification reaction effectively. In industrial settings, continuous flow reactors may be employed to optimize the production process by allowing precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Biological and Therapeutic Applications

Ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate may interact with specific enzymes or receptors in biological systems, with the thiazole moiety potentially playing a critical role in binding interactions due to its ability to mimic certain biological substrates. Upon administration, the compound may undergo metabolic transformations that enhance its bioavailability and therapeutic efficacy. For example, esterases can hydrolyze the ethyl ester to release active components that exert biological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume